2-Amino-3-(4-fluorofenil)propan-1-ol

Descripción general

Descripción

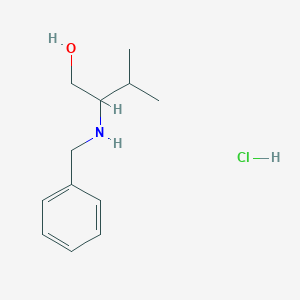

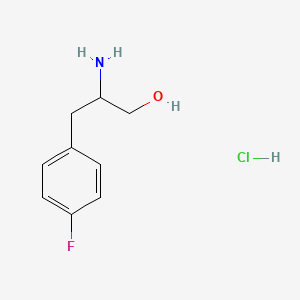

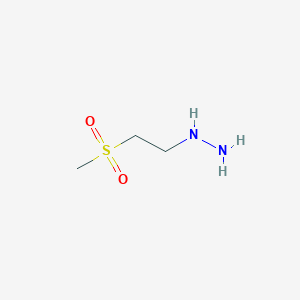

“2-Amino-3-(4-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-(4-fluorophenyl)propan-1-ol” consists of a fluorophenyl group attached to a propanol backbone with an amino group . The InChI code for this compound is 1S/C9H12FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 .Physical and Chemical Properties Analysis

“2-Amino-3-(4-fluorophenyl)propan-1-ol” is a powder with a molecular weight of 169.2 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Farmacología

En farmacología, el “2-Amino-3-(4-fluorofenil)propan-1-ol” se explora por su potencial como precursor en la síntesis de moléculas bioactivas. Su estructura es propicia para unirse a varios receptores en el cuerpo, lo que podría ser beneficioso en el desarrollo de nuevos medicamentos para trastornos neurológicos debido a la presencia del grupo fluorofenilo .

Bioquímica

Los bioquímicos utilizan este compuesto para estudiar las interacciones enzima-sustrato, particularmente en el contexto del metabolismo de los aminoácidos. El grupo amino en el compuesto puede servir como sustrato para las enzimas transaminasas, que son cruciales en las vías de síntesis y degradación de los aminoácidos .

Química Medicinal

En química medicinal, la capacidad del compuesto para cruzar la barrera hematoencefálica debido a sus propiedades estructurales lo convierte en un candidato para el desarrollo de fármacos del sistema nervioso central (SNC). Podría potencialmente modificarse en agentes terapéuticos que se dirijan a la química del cerebro .

Síntesis Orgánica

El “this compound” es valioso en la síntesis orgánica como un bloque de construcción quiral. Su centro quiral en el carbono que lleva el grupo amino permite la creación de compuestos enantioméricamente puros, lo cual es vital para la síntesis de fármacos con actividades específicas deseadas .

Neurociencia

Los neurocientíficos están interesados en este compuesto por sus potenciales efectos en los sistemas de neurotransmisores. La electronegatividad del átomo de flúor podría influir en la interacción del compuesto con los transportadores o receptores de neurotransmisores, proporcionando información sobre el tratamiento de las afecciones psiquiátricas .

Química Analítica

En química analítica, el compuesto se utiliza como un estándar o material de referencia en cromatografía y espectrometría de masas. Su firma molecular única ayuda a la identificación y cuantificación de compuestos similares en muestras biológicas complejas .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNPZBLHJLXNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697171 | |

| Record name | 2-Amino-3-(4-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35373-69-4 | |

| Record name | 2-Amino-3-(4-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)

![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)

![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)